Isomeric Impact: Steric Profile and Melting Point of 2-Nal vs. 1-Nal
The position of the naphthyl attachment on the alanine backbone is a critical differentiator. The 2-naphthylalanine (2-Nal) derivative exhibits significantly reduced steric hindrance compared to its 1-naphthylalanine (1-Nal) isomer [1]. This difference is quantitatively reflected in their physical properties; 1-Nal has a higher melting point compared to 2-Nal [1]. For the Fmoc-protected forms, while a direct head-to-head melting point comparison is not explicitly provided in the same reference, vendor data indicates Fmoc-2-Nal-OH has a melting point of approximately 155 °C , whereas Fmoc-1-Nal-OH is reported to have a melting point of approximately 176 °C , consistent with the trend observed for the free amino acids.
| Evidence Dimension | Steric hindrance and melting point |
|---|---|
| Target Compound Data | Fmoc-2-Nal-OH melting point: ~155 °C |
| Comparator Or Baseline | Fmoc-1-Nal-OH melting point: ~176 °C |
| Quantified Difference | Difference of ~21 °C |
| Conditions | Vendor-reported melting point data (Sigma-Aldrich and TCI Chemicals) |
Why This Matters
The lower steric hindrance of the 2-Nal residue can be crucial for peptides where spatial constraints within a binding pocket are critical, directly influencing the success of structure-activity relationship (SAR) studies.
- [1] LifeTein Peptide Blog. (2025). Unusual Amino Acids: Naphthylalanine. View Source
